methyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

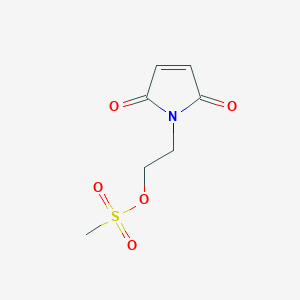

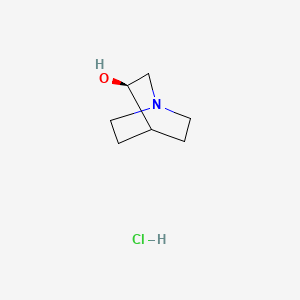

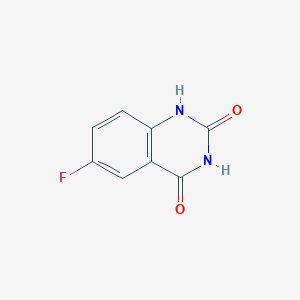

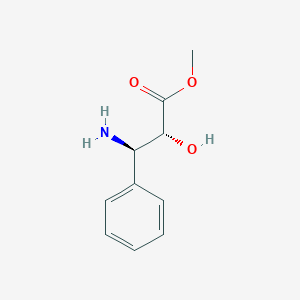

“Methyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate” is a complex organic compound. It is characterized by the presence of an amino group (-NH2), a hydroxy group (-OH), and a phenyl group (C6H5) attached to a propanoate backbone . The (2R,3R) notation indicates the configuration of the chiral centers in the molecule, which can significantly affect its chemical properties and interactions .

Molecular Structure Analysis

The molecular structure of a compound like “methyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate” can be complex due to the presence of multiple functional groups and chiral centers . The configuration of these chiral centers (2R,3R) can significantly affect the compound’s physical and chemical properties .

Chemical Reactions Analysis

The chemical reactions involving “methyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate” would depend on its functional groups. The amino and hydroxy groups are likely to be reactive and could participate in a variety of chemical reactions . For example, the amino group could engage in reactions typical of amines, while the hydroxy group could participate in reactions typical of alcohols .

Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate” would be influenced by its molecular structure and the nature of its functional groups . For example, the presence of an amino group could make the compound basic, while the hydroxy group could make it capable of forming hydrogen bonds .

Scientific Research Applications

Stereochemistry and Pharmacological Studies

Research on stereochemistry and pharmacology often explores compounds with structural similarities or functional analogies to "methyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate." For instance, studies on Ohmefentanyl , a potent opioid analgesic, and its stereoisomers, delve into the complex interplay between molecular structure and biological activity, offering insights into receptor-ligand interactions and potential therapeutic applications (Brine et al., 1997). This research underscores the importance of stereochemistry in drug design and the potential for creating more effective and safer therapeutic agents.

Biodegradable Polymers

The compound's structure is reminiscent of building blocks for biodegradable polymers, such as Polyhydroxyalkanoates (PHAs) . These polymers are synthesized by microorganisms and have promising applications due to their biodegradability and biocompatibility. Research in this area focuses on understanding the synthesis pathways, properties, and commercialization challenges of PHAs, aiming to develop sustainable materials for various applications (Amara, 2010).

Bioactive Compound Synthesis

"Methyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate" also shares functional groups with compounds studied for their bioactivity. For example, methyl-2-formyl benzoate is investigated for its pharmacological activities and serves as a precursor in the synthesis of bioactive molecules. Such studies highlight the compound's role in developing new therapeutic agents with antifungal, anticancer, and antiviral properties (Farooq & Ngaini, 2019).

Mechanism of Action

Future Directions

The future directions for research on “methyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate” could be quite diverse, given the compound’s complex structure and potential for various chemical reactions . For instance, it could be of interest in the development of new pharmaceuticals or as a building block in the synthesis of complex organic molecules .

properties

IUPAC Name |

methyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,12H,11H2,1H3/t8-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPZWAQKLOPJEL-RKDXNWHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C1=CC=CC=C1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]([C@@H](C1=CC=CC=C1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.